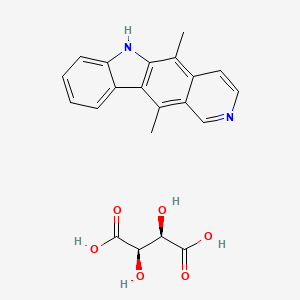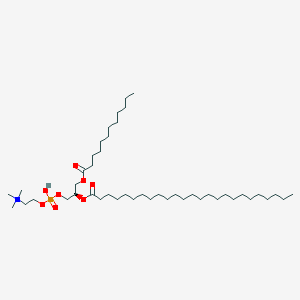
2H-苯并咪唑-2-硫酮,1,3-二氢-4-甲基-
描述
“2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” is a chemical compound that is used as an antioxidant in the production of natural or synthetic rubber . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of this compound involves base-catalyzed dinucleophilic cyclization of readily available 2,3-epoxy tosylates with benzimidazole-2-thione . The chemical structure of the synthesized product can be characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” is based on structures generated from information available in ECHA’s databases . The molecular formula is C16H14N4S2Zn, with an average mass of 391.848 Da and a monoisotopic mass of 389.995117 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” include a density of 1.33 g/cm3 , a flash point of 116.3 °C , and a boiling point of 268.7 °C at 760 mmHg . It is slightly soluble in water .科学研究应用
Corrosion Inhibition
4-Methyl-1H-benzimidazole-2-thiol is recognized for its role as a corrosion inhibitor . It’s particularly effective in protecting steels, pure metals like Fe, Al, Cu, Zn, and alloys in aggressive corrosive media such as 1 M HCl and 1.5 M H2SO4. The compound acts as a mixed-type inhibitor, with a stronger effect on the cathodic reaction .
Pharmaceutical Applications
This compound has been identified as a potent inhibitor of various enzymes, leading to its use in multiple therapeutic areas. It’s found in antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine drugs, and also in neurological, endocrinological, and ophthalmological applications .
Antifungal and Antiviral Activities
Benzimidazole derivatives, including 4-methyl-1H-benzimidazole-2-thiol, exhibit antifungal and antiviral activities. They are used in the synthesis of compounds that have shown effectiveness against a range of fungal and viral pathogens .
Antitumor Properties
Research has indicated that benzimidazole derivatives can have antitumor properties. This makes 4-methyl-1H-benzimidazole-2-thiol a candidate for inclusion in drug synthesis aimed at combating various forms of cancer .
Proton-Pump Inhibitors
As a structural analog to well-known proton-pump inhibitors (PPIs) like lansoprazole and omeprazole, 4-methyl-1H-benzimidazole-2-thiol is used in the development of drugs that reduce stomach acid production, treating conditions like GERD .
Antibacterial Agents
Recent studies have reported benzimidazole derivatives as potent antibacterial agents. They have been effective against resistant organisms, including methicillin and vancomycin-resistant S. aureus, with 4-methyl-1H-benzimidazole-2-thiol being part of this class .
安全和危害
作用机制
Target of Action
4-Methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It is particularly effective for steels, pure metals such as iron, aluminum, copper, zinc, and various alloys .
Mode of Action
The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibitive behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
The primary result of the action of 4-Methyl-1H-benzimidazole-2-thiol is the prevention of corrosion in metals and alloys. By forming a protective film on the metal surface, it significantly reduces the rate of corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .
属性
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCDDZBBZNIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067290 | |
| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
CAS RN |
27231-33-0, 53988-10-6 | |
| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptomethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27231-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl-2-mercaptobenzimidazole interact with silver ions and why is this relevant for photographic applications?
A1: Methyl-2-mercaptobenzimidazole acts as a potent silver halide solubilizer, a key characteristic for its use as a stabilizer in conventional silver halide photography. The compound binds to silver ions, forming complexes with varying structures depending on the reaction conditions. For instance, with silver carboxylates, a hexameric cluster ([Ag·5MBI·THF]6) forms with bridging Methyl-2-mercaptobenzimidazole units, where each Methyl-2-mercaptobenzimidazole molecule interacts with three silver atoms – two through sulfur bridges and one through a nitrogen bridge []. In contrast, with silver bromide, a tetrameric complex ([AgBr.MBI]4) forms, demonstrating the ligand's ability to create intricate polymeric network superstructures []. These interactions highlight the compound's potential in controlling silver halide solubility and aggregation, crucial for photographic applications.
Q2: What is the role of Methyl-2-mercaptobenzimidazole in modulating the toxicity of rubber antioxidants?
A2: Research suggests that Methyl-2-mercaptobenzimidazole may influence the toxicity of other rubber antioxidants, specifically 4-methyl-2-mercaptobenzimidazole (4-MeMBI) and 5-methyl-2-mercaptobenzimidazole (5-MeMBI) []. Studies in rat liver microsomes indicate that Methyl-2-mercaptobenzimidazole, alongside 4-MeMBI and 5-MeMBI, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes []. Interestingly, the induction of specific CYP enzymes by these compounds, particularly by phenobarbital, leads to a more pronounced decrease in 4-MeMBI levels compared to 5-MeMBI []. This differential metabolism may contribute to the observed counteracting toxic effects between 4-MeMBI and 5-MeMBI in vivo, suggesting a potential role for Methyl-2-mercaptobenzimidazole in modulating the overall toxicity profile of these compounds.
Q3: Can you describe the structural characteristics of Methyl-2-mercaptobenzimidazole?
A3: Methyl-2-mercaptobenzimidazole primarily exists in its thione tautomeric form, as confirmed by density functional theory calculations and analysis of vibrational (IR and Raman) and NMR (1H and 13C) spectra []. This tautomer exhibits significantly higher stability compared to its other tautomeric forms, suggesting its predominance at room temperature []. While the exact molecular weight will depend on the specific isotope considered, it can be calculated based on the molecular formula of C8H8N2S.
Q4: How does the charge of gold nanoparticles modified with Methyl-2-mercaptobenzimidazole derivatives affect their antibacterial activity?
A4: Research has demonstrated a strong correlation between the surface charge of gold nanoparticles (AuNPs) modified with Methyl-2-mercaptobenzimidazole derivatives and their antibacterial activity []. Notably, only electroneutral AuNPs modified with Methyl-2-mercaptobenzimidazole (MMB-AuNPs) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. In contrast, both electropositive (AMB-AuNPs) and electronegative (CMB-AuNPs) derivatives showed no notable antibacterial effects []. This suggests that the electroneutrality of MMB-AuNPs is crucial for their interaction with bacterial cell membranes, leading to membrane damage, disruption of membrane potential, and ultimately, bacterial death [].
Q5: What are the potential applications of Methyl-2-mercaptobenzimidazole in flame-retardant materials?
A5: Methyl-2-mercaptobenzimidazole has shown promise as a component in nontoxic flame-retardant cable compositions []. Research suggests that incorporating Methyl-2-mercaptobenzimidazole, along with other components like ethylene-vinyl acetate copolymer, maleic anhydride resin, and aluminium hydroxide, can enhance the flame retardancy and heat resistance of these materials []. This application highlights the compound's potential in improving the safety and performance of various materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)

![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)


![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)






![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)
